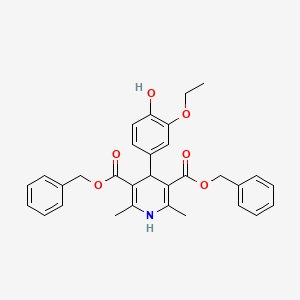![molecular formula C21H12Cl2F4N4O B11667752 3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667752.png)
3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe appartenant à la classe des pyrazolo[1,5-a]pyrimidines. Ce composé est caractérisé par la présence de plusieurs atomes halogènes, notamment du chlore et du fluor, ainsi que par un groupe trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau pyrazolo[1,5-a]pyrimidine, suivie de l'introduction des groupes chlorobenzyl, fluorophenyl et trifluorométhyle. Les réactifs couramment utilisés dans ces réactions comprennent des agents halogénants, tels que le chlorure de thionyle ou le pentachlorure de phosphore, et des agents fluorants comme le trifluorure de diéthylaminosulfure (DAST).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour intensifier le processus de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. La présence d'atomes halogènes et du groupe trifluorométhyle peut améliorer son affinité de liaison et sa sélectivité pour ces cibles.
Applications De Recherche Scientifique
3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-chloro-N-(3-chloro-4-fluorophenyl)-4-fluorobenzenesulfonamide
- 4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride
Unicité
Comparé à des composés similaires, 3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide se distingue par sa combinaison unique d'atomes halogènes et du groupe trifluorométhyle.
Propriétés
Formule moléculaire |
C21H12Cl2F4N4O |
|---|---|
Poids moléculaire |
483.2 g/mol |
Nom IUPAC |
3-chloro-N-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H12Cl2F4N4O/c22-13-5-1-11(2-6-13)10-28-20(32)18-17(23)19-29-15(12-3-7-14(24)8-4-12)9-16(21(25,26)27)31(19)30-18/h1-9H,10H2,(H,28,32) |
Clé InChI |
HXZGVHCBRADFSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11667677.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667684.png)

![3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667690.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11667702.png)
![ethyl 4-(4-methylphenyl)-2-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B11667703.png)
![2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide](/img/structure/B11667705.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667708.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11667710.png)
![4-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11667713.png)
![diethyl 3-methyl-5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11667714.png)
![7-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11667715.png)
![N-(3-{(1E)-1-[2-(morpholin-4-ylacetyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B11667723.png)
